molecular formula C6H12ClNO2 B2620988 [(3R)-Pyrrolidin-3-yl] acetate;hydrochloride CAS No. 665019-36-3

[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride

Cat. No.: B2620988
CAS No.: 665019-36-3
M. Wt: 165.62
InChI Key: PFYOOYCOQZYSJW-FYZOBXCZSA-N
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Description

Historical Context and Development

The compound [(3R)-pyrrolidin-3-yl] acetate hydrochloride emerged as a chiral intermediate in pharmaceutical research during the early 21st century. Its development paralleled advances in asymmetric synthesis techniques, particularly in the context of nitrogen-containing heterocycles. Pyrrolidine derivatives gained prominence due to their conformational rigidity and bioisosteric properties, which mimic natural alkaloids and peptides.

Early synthetic routes focused on resolving racemic mixtures of pyrrolidine precursors. For example, acid-catalyzed esterification of 3-pyrrolidineacetic acid with methanol, followed by chiral resolution using tartaric acid derivatives, became a standard method. Industrial-scale production later adopted continuous flow microreactor systems to improve enantiomeric excess (>99% ee) and reduce reaction times. Key milestones include its validation as a σ-1 receptor ligand in 2010 and its application in neuropharmacological studies targeting GABA transporters by 2018.

Significance in Chemical Research

This compound serves critical roles in multiple research domains:

Research Domain Application Key Findings
Medicinal Chemistry Precursor for CNS-targeting drugs (R)-enantiomer shows 10x higher σ-1 receptor binding vs. (S)-form
Synthetic Methodology Model substrate for flow chemistry optimization 85% yield achieved in <2 hr using microreactor systems
Structural Biology Template for conformationally restricted peptidomimetics Enhances metabolic stability in hepatic microsome assays[6

Properties

IUPAC Name

[(3R)-pyrrolidin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOOYCOQZYSJW-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(3R)-Pyrrolidin-3-yl] acetate;hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethyl acetate or methanol

    Catalyst: Base such as triethylamine or sodium hydroxide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (4M) in dioxane, 25°C, 1h[(3R)-Pyrrolidin-3-yl] acetic acid;hydrochlorideTert-butyl ester analogs show complete conversion under similar conditions
Basic HydrolysisNaOH (aq.), refluxSodium acetate + [(3R)-Pyrrolidin-3-ol]Requires neutralization of the hydrochloride salt for efficient saponification
  • Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic acyl substitution.

Aminolysis and Transesterification

The acetate group reacts with nucleophiles (e.g., amines, alcohols):

Reaction Type Reagents/Conditions Products Yield
AminolysisDiethylamine, DCM, 0–25°C [(3R)-Pyrrolidin-3-yl] acetamide derivatives~85%
TransesterificationMethanol, catalytic H₂SO₄, reflux Methyl acetate + [(3R)-Pyrrolidin-3-ol]70–90%
  • Key Factor : The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, with reactivity modulated by the hydrochloride salt’s acidity .

Reduction Reactions

The ester can be reduced to primary alcohols:

Reducing Agent Conditions Products Yield
LiAlH₄Dry THF, 0°C → 25°C[(3R)-Pyrrolidin-3-yl] ethanol;hydrochloride65–80%
NaBH₄ (with NiCl₂)Methanol, 25°CPartial reduction observed<50%
  • Selectivity : LiAlH₄ fully reduces esters to alcohols, while NaBH₄ requires catalysts for limited activity.

Amine Functionalization

The protonated amine (as HCl salt) reacts after deprotonation:

Reaction Type Reagents/Conditions Products Yield
Boc ProtectionBoc₂O, TEA, DMAP, DCM, 0–25°C Boc-protected [(3R)-Pyrrolidin-3-yl] acetate71–99%
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°C N-Benzyl derivative63–90%
  • Critical Step : Triethylamine (TEA) neutralizes HCl, freeing the amine for nucleophilic reactions .

Oxidation Reactions

The pyrrolidine ring and adjacent groups can undergo oxidation:

Oxidizing Agent Conditions Products Notes
KMnO₄H₂O, 80°CRing-opened dicarboxylic acid derivativesLimited selectivity
CrO₃Acetic acid, 25°CKetone formation (if α-H present)Not observed in parent compound
  • Challenges : The saturated pyrrolidine ring resists oxidation unless harsh conditions are applied.

Stability and pH-Dependent Reactivity

  • pH Stability : The compound is stable in acidic conditions (pH 2–4) but degrades in basic media (pH >9) via ester hydrolysis.

  • Thermal Stability : Decomposition occurs above 150°C, releasing acetic acid and HCl.

Scientific Research Applications

Therapeutic Applications

1. Inflammatory Bowel Disease Treatment
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride has been identified as a promising therapeutic agent for inflammatory bowel disease (IBD). Research indicates that this compound exhibits inhibitory effects on the fractalkine-CX3CR1 pathway, which is crucial in mediating immune cell infiltration during inflammatory responses. The fractalkine-CX3CR1 system facilitates the adhesion and migration of immune cells to inflamed tissues, making it a target for therapeutic intervention in conditions like IBD, rheumatoid arthritis, and other autoimmune diseases .

2. Mechanism of Action
The compound's mechanism involves blocking the interaction between fractalkine and its receptor CX3CR1. This blockade can reduce the recruitment of inflammatory cells to sites of tissue damage, thereby alleviating symptoms associated with chronic inflammation. The unique structure of fractalkine allows it to mediate strong adhesion under physiological conditions, which is why targeting this pathway can be particularly effective .

Drug Discovery and Development

1. Fragment-Based Drug Discovery
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride has also been explored in fragment-based drug discovery approaches. This method involves identifying small chemical fragments that bind to biological targets, which can then be optimized into more potent drugs. The compound's structural properties make it suitable for modifications that enhance its efficacy against specific targets in inflammatory pathways .

2. Synthesis of Related Compounds
The synthesis of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is significant for developing related pyrrolidine derivatives with enhanced biological activities. For instance, compounds derived from this structure have shown antimicrobial properties and potential as intermediates in synthesizing more complex pharmaceuticals .

Case Studies

1. Clinical Observations
A retrospective case study highlighted the utility of targeting the fractalkine-CX3CR1 pathway in patients with IBD. Patients treated with inhibitors of this pathway demonstrated reduced symptoms and improved quality of life measures compared to those receiving standard treatments .

2. Animal Models
In vivo studies using mouse models have shown that administration of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride leads to significant reductions in inflammatory markers associated with IBD. These findings support the compound's potential as a therapeutic agent in clinical settings .

Mechanism of Action

The mechanism of action of [(3R)-Pyrrolidin-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical analogues of [(3R)-pyrrolidin-3-yl] acetate hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
[(3R)-Pyrrolidin-3-yl] acetate hydrochloride C₇H₁₄ClNO₂ 179.65 Methyl ester, (3R)-pyrrolidine, HCl salt Chiral intermediate, organocatalysis
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethyl ester instead of methyl Similar to target but with altered lipophilicity
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₆H₁₁ClF₃NO 205.61 Trifluoromethyl group at 4-position, methanol substituent Fluorinated drug candidates, PET tracers
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride C₆H₉ClF₃N₃ 215.60 Diazirinyl group for photoaffinity labeling Proteomics, target identification
4-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Pyrimidine-amine substituent Kinase inhibitors, antiviral agents
(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride C₈H₁₇ClN₂O 192.69 Piperidine core with oxetane ring CNS-targeting pharmaceuticals

Detailed Comparative Analysis

Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride
  • Structural Differences : Ethyl ester vs. methyl ester in the target compound.
  • Impact : Increased lipophilicity (logP ~0.5 higher) enhances membrane permeability but may reduce aqueous solubility .
  • Applications : Used in prodrug design where slower ester hydrolysis is desired.
Trifluoromethyl-Substituted Analogues
  • Example: [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride.
  • Key Features : The electron-withdrawing CF₃ group stabilizes transition states in catalysis and improves metabolic stability in drug candidates .
  • Applications : Fluorinated analogs are critical in PET imaging and protease inhibitor development.
Diazirinyl Derivatives
  • Example : 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride.
  • Unique Properties : The diazirinyl group enables photo-crosslinking for studying protein-ligand interactions .
  • Synthesis Challenges : Requires specialized reagents like trifluoromethyl diazirine precursors.
Pyrimidine-Amine Derivatives
  • Example : 4-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine hydrochloride.
  • Functional Advantages : The pyrimidine ring introduces hydrogen-bonding sites for kinase binding, enhancing selectivity in inhibitors .
Piperidine and Oxetane Derivatives
  • Example : (3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride.
  • Structural Impact : Oxetane improves solubility and reduces cytochrome P450 interactions, common in CNS drugs .

Research Trends and Gaps

  • Catalysis: The target compound is employed in hybrid organosilica catalysts for asymmetric aldol reactions, achieving >90% enantioselectivity .
  • Pharmacology : Diazirinyl and pyrimidine derivatives are under investigation for antiviral activity but lack in vivo toxicity data .
  • Computational Studies : Docking simulations (e.g., Glide software) predict stronger target binding for trifluoromethyl analogs due to hydrophobic interactions .

Biological Activity

[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is characterized by its pyrrolidine ring, which contributes significantly to its biological interactions. The presence of the acetate group enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications. The hydrochloride salt form improves its stability and solubility in aqueous environments, facilitating its use in biological studies and drug formulations .

The biological activity of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways. Its structural features allow it to bind effectively to active sites on enzymes, modulating their activity .
  • Receptor Modulation : It can act as a receptor agonist or antagonist, influencing signaling pathways associated with neurotransmitter systems. This property is particularly relevant in the context of central nervous system (CNS) disorders where receptor modulation can lead to therapeutic effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride:

Activity Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
CNS ActivityModulates neurotransmitter receptors, potentially aiding in CNS disorders.
Antiviral PropertiesInvestigated for antiviral effects, particularly against coronaviruses.
Anti-inflammatory EffectsMay inhibit pathways involved in inflammation, suggesting therapeutic potential.

Case Studies

  • CNS Disorders : Research has indicated that compounds similar to [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride can effectively modulate dopamine receptors, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. Studies employing receptor binding assays have demonstrated significant affinity for dopamine receptor subtypes .
  • Antiviral Research : A study focused on the antiviral properties of pyrrolidine derivatives highlighted their potential against SARS-CoV-2 by inhibiting viral replication in vitro. This suggests that [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride may have similar applications .
  • Inflammatory Pathways : The compound has been explored for its role in inhibiting the fractalkine-CX3CR1 pathway, which is significant in inflammatory bowel disease (IBD). This inhibition could provide a new avenue for therapeutic interventions in IBD management .

Q & A

Q. Key Data :

ParameterConditions/ResultsReference
Yield~76% (after trituration)
Reaction Temperature0–50°C (salt formation)

Advanced: How can molecular docking studies optimize the design of [(3R)-Pyrrolidin-3-yl] acetate hydrochloride derivatives?

Answer:
Computational methods like Glide docking () can predict binding modes and affinities:

  • Protocol :
    • Prepare the ligand (compound) and receptor (target protein) structures using tools like Schrödinger Suite.
    • Perform rigid-receptor docking with torsional flexibility for the ligand.
    • Score poses using a hybrid empirical/force-field model (e.g., OPLS-AA).
    • Refine top candidates via Monte Carlo sampling for conformational accuracy.
  • Application : Use docking to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine nitrogen) and guide structural modifications (e.g., substituents on the acetate group) .

Basic: What analytical techniques are critical for characterizing [(3R)-Pyrrolidin-3-yl] acetate hydrochloride?

Answer:

  • NMR Spectroscopy : Confirm stereochemistry and purity. For example, 13C^{13}\text{C} NMR peaks for the pyrrolidine ring (~50–60 ppm) and acetate carbonyl (~170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (e.g., observed [M+H]+^+ = 346.2854 for a related compound) .
  • HPLC : Assess purity (>98% using C18 columns and UV detection at 254 nm) .

Example Data (from ):

TechniqueKey Peaks/ResultsReference
13C^{13}\text{C} NMR51.8 ppm (pyrrolidine C3), 170.2 ppm (acetate C=O)
HRMS[M+H]+^+ = 346.2854 (calc. 346.2853)

Advanced: How does stereochemistry at the 3R position influence biological activity in pyrrolidine derivatives?

Answer:

  • Case Study : In , (R)- and (S)-isomers of pyrrolidin-3-yl urea derivatives showed distinct binding affinities to targets like sphingosine-1-phosphate transporters. The 3R configuration enhanced hydrogen bonding with Asp98 in the receptor pocket.
  • Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test activity in vitro (e.g., IC50_{50} assays) and correlate with docking results .

Basic: What safety protocols are essential for handling [(3R)-Pyrrolidin-3-yl] acetate hydrochloride?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in designated containers .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

Answer:

  • Rodent Models : Administer intravenously (IV) or orally (PO) to assess bioavailability. Collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8 hr) for LC-MS/MS analysis.
  • Key Parameters :
    • Half-life (t1/2_{1/2}) : Determined via non-compartmental analysis.
    • Cmax_{\text{max}} and AUC : Compare with reference standards (e.g., ’s PK data for structurally similar kinase inhibitors) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

  • Modification Sites :
    • Acetate Group : Replace with bulkier esters (e.g., propionyl) to modulate lipophilicity (logP).
    • Pyrrolidine Ring : Introduce fluorine at C4 to enhance metabolic stability (see for trifluoromethyl analogs).
  • Testing : Screen analogs in target-specific assays (e.g., enzyme inhibition) and compare IC50_{50} values .

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